molecular formula C8H17ClN2O2 B1382353 piperidin-2-ylmethyl N-methylcarbamate hydrochloride CAS No. 1803589-12-9

piperidin-2-ylmethyl N-methylcarbamate hydrochloride

Cat. No.: B1382353
CAS No.: 1803589-12-9
M. Wt: 208.68 g/mol
InChI Key: FRYROWYCZRGVCO-UHFFFAOYSA-N
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Description

Piperidin-2-ylmethyl N-methylcarbamate hydrochloride is a chemical compound with the molecular formula C8H17ClN2O2 and a molecular weight of 208.68 g/mol . It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidin-2-ylmethyl N-methylcarbamate hydrochloride involves the reaction of piperidine with methyl isocyanate in the presence of hydrochloric acid. The reaction typically proceeds under mild conditions, with the formation of the carbamate linkage facilitated by the nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of the methyl isocyanate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

Piperidin-2-ylmethyl N-methylcarbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Piperidin-2-ylmethyl N-methylcarbamate hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidin-2-ylmethyl N-methylcarbamate hydrochloride is unique due to its specific combination of piperidine and carbamate functionalities, which confer distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications .

Properties

IUPAC Name

piperidin-2-ylmethyl N-methylcarbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.ClH/c1-9-8(11)12-6-7-4-2-3-5-10-7;/h7,10H,2-6H2,1H3,(H,9,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYROWYCZRGVCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)OCC1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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